Cas no 333434-87-0 ((2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile)

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile is a synthetic organic compound featuring a benzothiazole core conjugated with a dimethoxyphenylacrylonitrile moiety. This structure imparts unique electronic and photophysical properties, making it valuable in materials science and optoelectronic applications. The extended π-conjugation system enhances its potential as a fluorescent probe or organic semiconductor. The presence of electron-donating methoxy groups and an electron-withdrawing nitrile group contributes to tunable charge-transfer characteristics. Its rigid molecular framework ensures stability under various conditions, while the benzothiazole unit offers functionalization versatility for further derivatization. This compound is particularly suitable for research in organic electronics, nonlinear optics, and sensor development due to its well-defined structural and electronic properties.
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile structure
333434-87-0 structure
Product Name:(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
CAS No:333434-87-0
MF:C18H14N2O2S
MW:322.380962848663
CID:6016160
PubChem ID:5291798
Update Time:2025-10-28

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile Chemical and Physical Properties

Names and Identifiers

    • (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
    • (E)-2-(benzo[d]thiazol-2-yl)-3-(2,5-dimethoxyphenyl)acrylonitrile
    • 2-Benzothiazoleacetonitrile, α-[(2,5-dimethoxyphenyl)methylene]-
    • 2-Benzothiazol-2-yl-3-(2,5-dimethoxy-phenyl)-acrylonitrile
    • AKOS000442403
    • SR-01000451619-1
    • SR-01000451619
    • F0911-1988
    • (E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
    • AB00098953-01
    • 333434-87-0
    • Z44312053
    • Inchi: 1S/C18H14N2O2S/c1-21-14-7-8-16(22-2)12(10-14)9-13(11-19)18-20-15-5-3-4-6-17(15)23-18/h3-10H,1-2H3/b13-9+
    • InChI Key: ZXSLPBJJQWZHGB-UKTHLTGXSA-N
    • SMILES: C(#N)/C(/C1=NC2=CC=CC=C2S1)=C\C1=CC(OC)=CC=C1OC

Computed Properties

  • Exact Mass: 322.07759887g/mol
  • Monoisotopic Mass: 322.07759887g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 487
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 83.4Ų

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0911-1988-2μmol
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
333434-87-0 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0911-1988-5μmol
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
333434-87-0 90%+
5μl
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Life Chemicals
F0911-1988-10μmol
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
333434-87-0 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0911-1988-20μmol
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
333434-87-0 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0911-1988-1mg
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
333434-87-0 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0911-1988-2mg
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
333434-87-0 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0911-1988-3mg
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
333434-87-0 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0911-1988-4mg
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
333434-87-0 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0911-1988-5mg
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
333434-87-0 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0911-1988-10mg
(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile
333434-87-0 90%+
10mg
$79.0 2023-05-17

(2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile Related Literature

Additional information on (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile

Recent Advances in the Study of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile (CAS: 333434-87-0)

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile (CAS: 333434-87-0) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide a comprehensive overview of the latest findings related to this compound, including its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile as a promising scaffold for drug development. Its unique structural features, including the benzothiazole and dimethoxyphenyl moieties, contribute to its ability to interact with various biological targets. Researchers have employed advanced computational and experimental techniques to elucidate its binding affinity and selectivity, particularly in the context of cancer and neurodegenerative diseases.

One of the key findings from recent research is the compound's inhibitory activity against specific kinases involved in cell proliferation and survival pathways. In vitro assays have demonstrated its potency in suppressing the growth of cancer cell lines, with IC50 values in the low micromolar range. Additionally, molecular docking studies have provided insights into the compound's binding mode, revealing critical interactions with active site residues of target proteins.

Further investigations have explored the compound's potential as a modulator of oxidative stress and inflammation. Preclinical studies in animal models have shown that (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile can attenuate markers of oxidative damage and reduce pro-inflammatory cytokine levels. These findings suggest its applicability in conditions such as Alzheimer's disease and other chronic inflammatory disorders.

Despite these promising results, challenges remain in optimizing the compound's pharmacokinetic properties and minimizing off-target effects. Current research efforts are focused on structural modifications to enhance bioavailability and reduce toxicity. Collaborative initiatives between academic and industrial researchers are underway to advance this compound into clinical trials, with the goal of translating these discoveries into viable therapeutic options.

In conclusion, (2E)-2-(1,3-benzothiazol-2-yl)-3-(2,5-dimethoxyphenyl)prop-2-enenitrile represents a compelling candidate for further investigation in drug discovery. Its multifaceted biological activities and potential therapeutic applications underscore the importance of continued research in this area. Future studies should prioritize mechanistic elucidation, in vivo efficacy, and safety profiling to fully realize its clinical potential.

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